2,6-Difluorotoluene

Catalog No.
S708835
CAS No.
443-84-5
M.F
C7H6F2
M. Wt
128.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorotoluene

CAS Number

443-84-5

Product Name

2,6-Difluorotoluene

IUPAC Name

1,3-difluoro-2-methylbenzene

Molecular Formula

C7H6F2

Molecular Weight

128.12 g/mol

InChI

InChI=1S/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3

InChI Key

MZLSNIREOQCDED-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)F

Canonical SMILES

CC1=C(C=CC=C1F)F

Organic Synthesis:

  • Precursor for fluorinated molecules: 2,6-Difluorotoluene can act as a starting material for the synthesis of various fluorinated molecules due to the presence of the fluorine atoms. Fluorine substitution can significantly alter the properties of molecules, making them valuable in various applications like pharmaceuticals, agrochemicals, and materials science [].

Solvent Research:

  • Study of non-covalent interactions: Due to its low polarity and ability to form weak interactions with other molecules, 2,6-Difluorotoluene could be used as a solvent to study non-covalent interactions, such as hydrogen bonding and van der Waals forces, which play a crucial role in various biological and chemical processes [].

Material Science Research:

  • Investigating interactions with fluorinated materials: 2,6-Difluorotoluene's fluorinated structure might be useful for studying its interactions with other fluorinated materials, potentially leading to the development of novel materials with unique properties like improved hydrophobicity, thermal stability, and electrical properties [].

Environmental Science Research:

  • Understanding the behavior of fluorinated compounds: As an example of a fluorinated aromatic compound, 2,6-Difluorotoluene could be used in controlled laboratory studies to understand the environmental fate, transport, and degradation of similar compounds, contributing to a better understanding of their potential impact on the environment [].

2,6-Difluorotoluene (C7H6F2) is an aromatic hydrocarbon molecule where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 2 and 6. It is a colorless liquid at room temperature []. Although not naturally occurring, 2,6-difluorotoluene finds use as an intermediate in the synthesis of various other chemicals due to the presence of the fluorine atoms which can activate the aromatic ring for further reactions [].


Molecular Structure Analysis

2,6-difluorotoluene has a benzene ring structure with two fluorine atoms attached at the 2nd and 6th positions. The presence of fluorine atoms alters the electron distribution in the molecule compared to toluene (methylbenzene). Fluorine is more electronegative than hydrogen, withdrawing electron density towards itself and creating a partial positive charge on the carbons it is bonded to (carbons 2 and 6). This makes the ring less electron-rich compared to toluene, but also more susceptible to electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorines.


Chemical Reactions Analysis

Synthesis

There are several methods for synthesizing 2,6-difluorotoluene. One common method involves the Balz-Schiemann reaction, where 2,6-dimethylaniline undergoes diazotization and subsequent treatment with fluoroboric acid to yield the desired product [].

(CH3)2C6H3NH2 -> (CH3)2C6H3N+≡N -> 2,6-Difluorotoluene []

Other Reactions

Due to the activated nature of the aromatic ring by the fluorine atoms, 2,6-difluorotoluene readily undergoes electrophilic aromatic substitution reactions. Examples include nitration, halogenation, and Friedel-Crafts reactions [].

For instance, nitration with nitric acid yields 3-nitro-2,6-difluorotoluene [].

C7H6F2 + HNO3 -> NO2C6H3F2 + H2O []

Physical and Chemical Properties

  • Molecular Formula: C7H6F2
  • Molecular Weight: 128.12 g/mol []
  • Physical State: Colorless liquid []
  • Melting Point: Data not readily available
  • Boiling Point: 112-115 °C
  • Density: 1.129 g/mL at 25 °C
  • Refractive Index: 1.4528
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform []
  • Stability: Relatively stable under normal storage conditions []

Mechanism of Action (Not Applicable)

2,6-difluorotoluene is not a biological molecule and does not have a known mechanism of action in living systems.

  • Flammability: Flammable liquid with a flash point of 10 °C (50 °F).
  • Toxicity: Data on the specific toxicity of 2,6-difluorotoluene is limited. However, due to its fluorine content, it is advisable to handle it with care and avoid inhalation or ingestion. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,6-Difluorotoluene

Dates

Modify: 2023-08-15

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